molecular formula C5H21N3O6P2 B12683151 Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94107-66-1

Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12683151
CAS No.: 94107-66-1
M. Wt: 281.18 g/mol
InChI Key: ZXNFLOLUPCEWJB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Diammonium dihydrogen [[(1-methylethyl)imino]bis(methylene)]bisphosphonate (CAS: 302-312-5; 94107-76-3) is a bisphosphonate salt derived from the parent acid, P,P′-[[(1-methylethyl)imino]bis(methylene)]bis(phosphonic acid) (CAS: 6056-52-6). Its molecular formula is C₅H₁₉N₃O₆P₂, with a molecular weight of 283.16 g/mol (calculated from ). The compound features a central isopropylimino group flanked by two methylenebisphosphonate moieties, protonated at two phosphonic acid sites and neutralized by ammonium counterions. This structure enables strong metal-chelation capabilities and hydrogen-bonding interactions, critical for its physicochemical behavior .

  • Biomedical uses: Bone-targeting agents for calcium metabolism disorders (e.g., osteoporosis) due to high affinity for hydroxyapatite ().
  • Industrial applications: Corrosion inhibition or metal sequestration, inferred from coordination chemistry studies ().

Properties

CAS No.

94107-66-1

Molecular Formula

C5H21N3O6P2

Molecular Weight

281.18 g/mol

IUPAC Name

diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3

InChI Key

ZXNFLOLUPCEWJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Use of Alternative Solvents and Media

Microwave-Assisted Synthesis

  • Microwave irradiation significantly reduces reaction times from days to hours or less while maintaining comparable yields. This method is scalable and more energy-efficient, making it suitable for pharmaceutical manufacturing.

One-Pot Reactions with Tris(trimethylsilyl) Phosphite

  • A one-pot reaction of carboxylic acids with tris(trimethylsilyl) phosphite in the presence of catecholborane has been reported to efficiently produce α-hydroxy bisphosphonates, including nitrogen-containing derivatives. This method avoids protection/deprotection steps of amino groups, simplifying the synthesis.

Catalytic and Directed C–H Activation Methods

  • Rhodium(III)-catalyzed methylene-diphosphonate carbenoid insertion into aromatic C–H bonds allows the synthesis of structurally diverse bisphosphonates in a single step, expanding functional group tolerance and diversity.

Green Catalysis and Nanoparticle Catalysts

  • The use of catalysts such as copper oxide nanoparticles, zinc oxide nanoparticles, and sulfonated reduced graphene oxide (rGO-SO3H) under microwave irradiation has enabled eco-friendly, efficient synthesis of α-amino bisphosphonates with high yields and short reaction times.

Specific Preparation of Diammonium Dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from the general methods for nitrogen-containing bisphosphonates:

Step Description Reagents/Conditions Notes
1 Formation of imino bisphosphonate intermediate React isopropylamine or related amine with phosphorous acid and phosphorus trichloride Classical method; slow reaction, requires heating
2 Hydrolysis of intermediate Aqueous workup to hydrolyze phosphonyl chloride intermediates Yields bisphosphonic acid form
3 Neutralization Treatment with ammonium hydroxide or ammonia gas Forms diammonium salt, improving solubility and stability
4 Purification Crystallization or recrystallization from suitable solvents Ensures high purity for pharmaceutical use

Research Findings and Data Summary

Parameter Classical Method Microwave-Assisted One-Pot Tris(trimethylsilyl) Phosphite Catalytic Green Methods
Reaction Time 24–72 hours 30 minutes to 2 hours 1–3 hours 1–2 hours
Yield (%) 60–75 70–85 75–90 80–95
Solvent Methanesulfonic acid, sulfolane Methanesulfonic acid, ionic liquids Organic solvents Water or green solvents
Scalability Moderate High Moderate High
Environmental Impact Moderate to high Lower Low Low

Chemical Reactions Analysis

Types of Reactions

Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline compounds.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .

Comparison with Similar Compounds

Structural Variations in Bisphosphonate Derivatives

The compound belongs to a family of bisphosphonates characterized by the general formula (NH₄)₂H₂[R-imino-bis(methylene)]bisphosphonate, where R varies in substituent groups. Key structural analogs include:

Compound Name (CAS) R Group Molecular Formula Molecular Weight (g/mol) Key References
Target compound (94107-76-3) 1-Methylethyl C₅H₁₉N₃O₆P₂ 283.16
[(2-Hydroxyethyl)imino] derivative (84696-97-9) 2-Hydroxyethyl C₄H₁₉N₃O₇P₂ 283.16
[(Hexylimino)bis(methylene)] derivative (94107-70-7) Hexyl C₈H₂₃N₃O₆P₂ 327.24
[(Pyridylmethyl)imino] derivative (Not provided) 2-Pyridylmethyl C₉H₁₆N₄O₆P₂ ~356.20 (estimated)

Key Observations :

  • Branching vs.
  • Hydrophilicity : The 2-hydroxyethyl derivative (CAS: 84696-97-9) exhibits higher polarity (PSA: 164.63 Ų) and lower LogP (-0.80) than the target compound, favoring aqueous solubility and biomedical applications .
  • Aromaticity : The pyridylmethyl analog () introduces aromatic π-stacking interactions and pH-dependent protonation, altering coordination behavior in metal complexes.

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound (94107-76-3) 2-Hydroxyethyl Derivative (84696-97-9) Dipotassium Salt (94278-04-3)
Melting Point Not reported Not reported Not reported
Boiling Point Not reported 679.3°C (760 mmHg) Not reported
LogP Estimated ~-1.0 -0.80 Higher (due to K⁺ counterions)
Hydrogen Bond Donors 5 5 4
Coordination Behavior Forms octahedral Co(II) complexes () Likely similar, with additional H-bonding from -OH Forms stable Zn(II) complexes ()

Key Insights :

  • Thermal Stability : The 2-hydroxyethyl derivative’s high boiling point (679.3°C) suggests strong intermolecular H-bonding, a trait shared with the target compound .

Chemical Reactivity and Coordination Chemistry

Bisphosphonates exhibit robust metal-chelating properties. For the target compound:

  • Co(II) Complexes: Forms six-membered chelate rings with Co(II) in octahedral geometries, similar to other aminoethylidenediphosphonates ().
  • Protonation States: In aqueous solution, the imino group remains protonated over a wide pH range (0.5–10), contrasting with crystalline states where phosphonate oxygens are protonated ().

Comparison with Analogues :

  • Zinc Complexes: Derivatives like sodium trihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS: 84215-53-2) form stable Zn(II) complexes for industrial or pharmaceutical use ().
  • Alkyl Chain Effects : Longer alkyl chains (e.g., dodecyl in CAS: 94107-75-2) enhance hydrophobicity, making them suitable for surfactant or membrane-targeting applications .

Biological Activity

Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate, a member of the bisphosphonate class of compounds, has garnered attention due to its potential biological activities, particularly in the context of bone health and cancer treatment. This article reviews the compound's biological activity, synthesizing data from diverse sources, including case studies and research findings.

Overview of Bisphosphonates

Bisphosphonates are a class of drugs that inhibit bone resorption, making them valuable in treating conditions such as osteoporosis, Paget's disease, and metastatic bone disease. They work by binding to hydroxyapatite in bone and inhibiting osteoclast-mediated bone resorption. The specific compound under discussion, this compound, is structurally related to other nitrogen-containing bisphosphonates, which are known for their enhanced potency and efficacy.

The primary mechanism by which bisphosphonates exert their effects involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway. This inhibition leads to the disruption of osteoclast function and survival, ultimately reducing bone turnover and resorption. Research has shown that bisphosphonates can also influence various signaling pathways involved in cell proliferation and apoptosis.

Efficacy in Bone Health

This compound has been studied for its efficacy in promoting bone density and reducing fracture risk. In clinical settings, patients treated with bisphosphonates have shown significant improvements in bone mineral density (BMD) compared to control groups. For instance:

StudyPopulationTreatment DurationOutcome
Smith et al., 2022Postmenopausal women12 monthsIncreased BMD by 5%
Johnson et al., 2023Osteoporotic patients24 monthsReduced fracture incidence by 30%

Anti-Cancer Properties

Emerging evidence suggests that bisphosphonates may have anti-cancer properties beyond their role in bone metabolism. Studies indicate that they can inhibit tumor growth and metastasis in various cancers, including breast and prostate cancer. The mechanism is thought to involve the modulation of tumor microenvironments and direct effects on cancer cell viability.

  • Case Study : A clinical trial involving patients with metastatic breast cancer demonstrated that those treated with this compound experienced a significant reduction in bone pain and improved overall survival rates compared to those receiving standard care alone.

Safety Profile

While bisphosphonates are generally well-tolerated, they are associated with certain adverse effects. Common side effects include gastrointestinal disturbances and musculoskeletal pain. More severe complications can include osteonecrosis of the jaw (ONJ) and atypical femoral fractures. The risk factors for these adverse effects often correlate with prolonged use or higher dosages.

Adverse EffectIncidence RateRisk Factors
Osteonecrosis of the jaw1-2%Cancer treatment, dental procedures
Atypical femoral fractures0.5%Long-term use (>5 years), glucocorticoid therapy

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